molecular formula C21H15N3O2 B14253985 5-Nitro-1-phenyl-2-(2-phenylethenyl)-1H-benzimidazole CAS No. 208922-24-1

5-Nitro-1-phenyl-2-(2-phenylethenyl)-1H-benzimidazole

Cat. No.: B14253985
CAS No.: 208922-24-1
M. Wt: 341.4 g/mol
InChI Key: DJAPMEYHSQWHCT-UHFFFAOYSA-N
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Description

5-Nitro-1-phenyl-2-(2-phenylethenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a nitro group, a phenyl group, and a phenylethenyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-phenyl-2-(2-phenylethenyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Addition of Phenyl and Phenylethenyl Groups: The phenyl and phenylethenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-phenyl-2-(2-phenylethenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenyl and phenylethenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or phenylethenyl moieties.

Scientific Research Applications

5-Nitro-1-phenyl-2-(2-phenylethenyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-1-phenyl-2-(2-phenylethenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl and phenylethenyl groups may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-1-phenyl-2-ethanol: Another nitro-containing compound with different structural features.

    2-Phenylbenzimidazole: Lacks the nitro and phenylethenyl groups but shares the benzimidazole core.

    5-Nitrobenzimidazole: Contains the nitro group but lacks the phenyl and phenylethenyl groups.

Uniqueness

5-Nitro-1-phenyl-2-(2-phenylethenyl)-1H-benzimidazole is unique due to the presence of both the nitro group and the phenylethenyl group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

208922-24-1

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

5-nitro-1-phenyl-2-(2-phenylethenyl)benzimidazole

InChI

InChI=1S/C21H15N3O2/c25-24(26)18-12-13-20-19(15-18)22-21(14-11-16-7-3-1-4-8-16)23(20)17-9-5-2-6-10-17/h1-15H

InChI Key

DJAPMEYHSQWHCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(N2C4=CC=CC=C4)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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